molecular formula C21H48NO4P B3183330 Tributylmethylammonium dibutyl phosphate CAS No. 922724-14-9

Tributylmethylammonium dibutyl phosphate

Cat. No.: B3183330
CAS No.: 922724-14-9
M. Wt: 409.6 g/mol
InChI Key: JDRIIKLOBAZQQE-UHFFFAOYSA-M
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Description

Tributylmethylammonium dibutyl phosphate is a quaternary ammonium salt with the chemical formula C21H48NO4P. It is known for its high purity and is commonly used in various chemical and industrial applications. The compound is characterized by its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a chemical reaction.

Mechanism of Action

Mode of Action

It’s hypothesized that it may interact with its targets through ionic interactions, given its structure as a quaternary ammonium salt . This is speculative and requires further investigation .

Biochemical Pathways

The biochemical pathways affected by Tributylmethylammonium dibutyl phosphate are currently unknown. Given the complexity of biochemical interactions, it’s likely that multiple pathways could be affected. More research is needed to elucidate these pathways .

Pharmacokinetics

Understanding these properties is crucial for assessing the compound’s bioavailability, efficacy, and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylmethylammonium dibutyl phosphate can be synthesized through a quaternization reaction where tributylamine reacts with methyl iodide to form tributylmethylammonium iodide. This intermediate is then reacted with dibutyl phosphate to yield the final product. The reaction typically requires an inert atmosphere and is carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized to minimize impurities and maximize yield. The use of high-purity reactants and controlled reaction conditions ensures the production of a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

Tributylmethylammonium dibutyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphate derivatives, while substitution reactions can produce a range of quaternary ammonium salts.

Scientific Research Applications

Tributylmethylammonium dibutyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.

    Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Tetra-n-butylammonium bromide
  • Tetra-n-butylammonium chloride
  • Tetra-n-butylammonium fluoride

Comparison

Tributylmethylammonium dibutyl phosphate is unique in its ability to act as both a phase transfer catalyst and a reagent in various chemical reactions. Compared to similar compounds like tetra-n-butylammonium bromide and tetra-n-butylammonium chloride, it offers distinct advantages in terms of reactivity and selectivity. Its unique structure allows for specific interactions with reactants, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

dibutyl phosphate;tributyl(methyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.C8H19O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-5-7-11-13(9,10)12-8-6-4-2/h5-13H2,1-4H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRIIKLOBAZQQE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.CCCCOP(=O)([O-])OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H48NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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